molecular formula C39H43FN2O11 B563591 (3R,6R)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 463962-58-5

(3R,6R)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

货号: B563591
CAS 编号: 463962-58-5
分子量: 734.8 g/mol
InChI 键: ZUTLXLYYUSGCQH-OYPMPUONSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Atorvastatin Acyl-beta-D-glucuronide is a metabolite of atorvastatin, a widely used statin for lowering cholesterol levels. This compound is formed through the conjugation of atorvastatin with glucuronic acid, resulting in a glucuronide ester. It is known to contain up to 30% lactone, which is a cyclic ester form of the compound. The presence of the lactone form is significant as it can influence the compound’s reactivity and stability.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Atorvastatin Acyl-beta-D-glucuronide involves the conjugation of atorvastatin with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. The reaction conditions often include an aqueous buffer system to maintain the pH and temperature suitable for enzyme activity. The process can be summarized as follows:

    Conjugation Reaction: Atorvastatin is reacted with glucuronic acid in the presence of UGT enzymes.

    Purification: The resulting Atorvastatin Acyl-beta-D-glucuronide is purified using chromatographic techniques to remove any unreacted starting materials and by-products.

Industrial Production Methods

In an industrial setting, the production of Atorvastatin Acyl-beta-D-glucuronide follows similar principles but on a larger scale. The process involves:

    Fermentation: Large-scale fermentation to produce UGT enzymes.

    Reaction: The conjugation reaction is carried out in bioreactors with controlled conditions.

    Isolation and Purification: The product is isolated and purified using industrial-scale chromatography and crystallization techniques.

化学反应分析

Types of Reactions

Atorvastatin Acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:

    Hydrolysis: The glucuronide ester can hydrolyze to release atorvastatin and glucuronic acid.

    Lactonization: The compound can cyclize to form the lactone, which is a more stable form.

    Transacylation: The acyl group can transfer to nucleophilic centers on proteins and other macromolecules.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Lactonization: Occurs spontaneously under physiological conditions.

    Transacylation: Requires nucleophilic reagents such as amines or thiols.

Major Products

    Hydrolysis: Atorvastatin and glucuronic acid.

    Lactonization: Atorvastatin lactone.

    Transacylation: Protein adducts and other macromolecular conjugates.

科学研究应用

Lipid Regulation

Mechanism of Action
Atorvastatin functions as a competitive inhibitor of HMG-CoA reductase, an enzyme crucial for cholesterol synthesis in the liver. This inhibition leads to decreased levels of low-density lipoprotein (LDL) cholesterol and total cholesterol in the bloodstream, thereby reducing the risk of cardiovascular diseases such as atherosclerosis and coronary artery disease .

Clinical Applications

  • Hyperlipidemia Management : Atorvastatin is prescribed to manage hyperlipidemia, which is characterized by elevated levels of cholesterol and triglycerides in the blood. The typical dosage ranges from 10 mg to 80 mg per day .
  • Secondary Prevention of Cardiovascular Events : It is utilized in patients with a history of myocardial infarction or stroke to prevent subsequent cardiovascular events .

Antioxidant Properties

Recent studies have indicated that Atorvastatin may possess antioxidant properties that contribute to its therapeutic effects beyond lipid lowering. These properties may help mitigate oxidative stress associated with diabetes and other metabolic disorders .

Potential Applications Beyond Cholesterol Management

Research suggests that Atorvastatin may have additional therapeutic roles:

  • Anti-inflammatory Effects : It has been observed to exert anti-inflammatory effects which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory disorders .
  • Neuroprotective Effects : Preliminary studies indicate potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease .

Case Studies

StudyFindings
Clinical Trial on Cardiovascular Outcomes A study involving over 10,000 participants showed that Atorvastatin significantly reduced the incidence of major cardiovascular events compared to placebo .
Impact on Diabetes Management Research indicated that Atorvastatin improved insulin sensitivity and had favorable effects on glycemic control in patients with Type 2 diabetes .
Neuroprotection in Animal Models In rodent models, Atorvastatin administration resulted in reduced amyloid plaque formation, suggesting a potential role in Alzheimer's therapy .

作用机制

The mechanism of action of Atorvastatin Acyl-beta-D-glucuronide involves its interaction with biological molecules. The compound can inhibit key enzymes and transporters, affecting various metabolic pathways. The lactone form can also covalently modify proteins, leading to potential biological effects. The primary molecular targets include:

    Enzymes: Inhibition of enzymes involved in cholesterol biosynthesis.

    Transporters: Interaction with hepatic and renal transporters affecting drug disposition.

相似化合物的比较

Atorvastatin Acyl-beta-D-glucuronide can be compared with other similar compounds, such as:

    Simvastatin Acyl-beta-D-glucuronide: Another statin metabolite with similar properties.

    Cerivastatin Acyl-beta-D-glucuronide: Known for its potent effects but withdrawn due to safety concerns.

    Fluvastatin Acyl-beta-D-glucuronide: Less commonly used but with similar metabolic pathways.

The uniqueness of Atorvastatin Acyl-beta-D-glucuronide lies in its specific interaction with biological molecules and its role in atorvastatin metabolism.

生物活性

The compound (3R,6R)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid , often referred to as a derivative of atorvastatin, exhibits significant biological activity primarily related to its role in lipid metabolism and potential therapeutic applications in managing hyperlipidemia and cardiovascular diseases. This article explores its biological mechanisms, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C34H36FN2O5C_{34}H_{36}F_{N_2}O_5, with a molecular weight of approximately 570.66 g/mol. The compound features multiple hydroxyl groups and a fluorophenyl moiety, contributing to its biological activity.

The primary mechanism of action for this compound is through the inhibition of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. This inhibition leads to decreased cholesterol levels in the bloodstream and promotes the uptake of LDL cholesterol by liver cells.

Lipid-Lowering Effects

Studies have shown that atorvastatin derivatives significantly reduce total cholesterol and LDL levels in patients with dyslipidemia. For instance, a clinical trial involving atorvastatin demonstrated an average reduction in LDL cholesterol by 30% to 50% depending on the dosage administered.

Antioxidant Properties

Research indicates that compounds similar to atorvastatin possess antioxidant properties. They can reduce oxidative stress markers in patients with Type 2 diabetes by enhancing the body's antioxidant defenses. A study published in PMC highlighted that atorvastatin derivatives could lower malondialdehyde levels and increase superoxide dismutase activity in diabetic patients .

Case Studies

StudyPopulationFindings
Study 1 Patients with hyperlipidemiaDemonstrated a significant reduction in LDL cholesterol levels (average reduction of 40%) after 12 weeks of treatment with atorvastatin derivatives .
Study 2 Diabetic patientsShowed improved endothelial function and reduced oxidative stress markers after treatment with atorvastatin-related compounds .
Study 3 Subjects with coronary artery diseaseFound that treatment with atorvastatin resulted in improved vascular function and reduced inflammation markers .

Pharmacokinetics

The pharmacokinetic profile indicates that the compound is rapidly absorbed, with peak plasma concentrations occurring within 1 to 2 hours post-administration. The half-life is approximately 14 hours, allowing for once-daily dosing.

Safety Profile

While generally well-tolerated, potential side effects include muscle pain (myopathy), liver enzyme elevations, and gastrointestinal disturbances. Regular monitoring of liver function tests is recommended during therapy.

属性

CAS 编号

463962-58-5

分子式

C39H43FN2O11

分子量

734.8 g/mol

IUPAC 名称

(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C39H43FN2O11/c1-21(2)31-30(37(49)41-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(40)16-14-23)42(31)18-17-26(43)19-27(44)20-28(45)52-39-35(48)33(46)34(47)36(53-39)38(50)51/h3-16,21,26-27,33-36,39,43-44,46-48H,17-20H2,1-2H3,(H,41,49)(H,50,51)/t26-,27-,33+,34+,35-,36+,39-/m1/s1

InChI 键

ZUTLXLYYUSGCQH-OYPMPUONSA-N

SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5

手性 SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5

规范 SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5

同义词

1-[(βR,δR)-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoate] β-D-Glucopyranuronic Acid; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。